molecular formula C9H13N3O4 B2734972 N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide CAS No. 633296-97-6

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide

Cat. No. B2734972
CAS RN: 633296-97-6
M. Wt: 227.22
InChI Key: LXMQKIGUQCIPTK-UHFFFAOYSA-N
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Description

“N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . They have shown therapeutic interest and have been used in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . The review on the synthesis and therapeutic potential of pyridopyrimidine derivatives is organized into four sections, successively pyrido[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines, pyrido[4,3-d]pyrimidines and pyrido[3,2-d]pyrimidines . For each compound, the biological activity and the synthetic route are presented .


Molecular Structure Analysis

The molecular formula of “N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide” is C14H15N3O4 . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyridopyrimidine derivatives are considered in the synthesis methods . The reactions involved one-pot multicomponent reactions of aryl aldehydes, barbituric or thiobarbituric acids and 2-aminopyrimidine .

Scientific Research Applications

Chemical Synthesis and Biological Activities

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide, due to its structural uniqueness, serves as a precursor in the synthesis of various heterocyclic compounds with significant biological activities. The compound's reactivity has been explored for the creation of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives, which exhibit anti-inflammatory and analgesic properties. These derivatives were synthesized using reactions that involve visnaginone or khellinone as starting materials. The new compounds demonstrated inhibitory activities on cyclooxygenase-1/2 (COX-1/COX-2) and showed promising analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Radioligand Imaging Applications

The chemical structure of N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide also lends itself to modifications that enable its use in radioligand imaging for medical diagnostics. For instance, derivatives of this compound have been designed and synthesized for selective imaging of the translocator protein (18 kDa) with positron emission tomography (PET). These derivatives, through modifications allowing for the incorporation of fluorine-18, enable in vivo imaging of inflammation and cancer, showcasing the compound's utility in the development of diagnostic tools (Dollé, Hinnen, Damont, et al., 2008).

Antifungal Applications

In the realm of antimicrobial research, derivatives of N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide have been synthesized and evaluated for their antifungal effects against significant types of fungi. These studies reveal the compound's derivatives as potential antifungal agents, providing a basis for the development of new treatments against fungal infections (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).

Anticonvulsant Applications

Explorations into the anticonvulsant potential of derivatives of N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide have also been conducted. These studies have led to the synthesis of S-acetamide derivatives of thiopyrimidine, showing moderate anticonvulsant activity in preclinical models. This research opens avenues for the development of new anticonvulsant medications based on modifications of this compound (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

Future Directions

Pyridopyrimidines have been applied on a large scale in the medical and pharmaceutical fields . This survey will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

properties

IUPAC Name

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-11-6(10-7(13)5-16-3)4-8(14)12(2)9(11)15/h4H,5H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMQKIGUQCIPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide

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